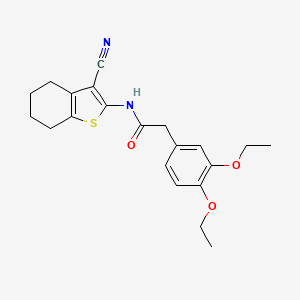

![molecular formula C19H11F6N5O2 B3440089 1-phenyl-7-(4-pyridinyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3440089.png)

1-phenyl-7-(4-pyridinyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

The compound “1-phenyl-7-(4-pyridinyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of microwave techniques . The design and synthesis of these compounds often involve the introduction of various groups at different positions on the pyrimidine ring . For instance, a study involved the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically characterized using spectral and elemental analyses, as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The formation of thiones via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems has been studied . This involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, one compound was recrystallized from ethyl acetate-hexane to give a light yellow solid .Mecanismo De Acción

The mechanism of action of pyrimidine derivatives often involves their interaction with various proteins. For instance, a molecular docking study showed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein . At the gene expression level, certain genes were up-regulated, while others were down-regulated in cells treated with these compounds .

Direcciones Futuras

The development of new pyrimidine derivatives with improved properties is a rapidly growing area of research . These compounds have potential applications in various fields, including cancer chemotherapy . Therefore, future research will likely focus on the design and synthesis of new pyrimidine derivatives, as well as the exploration of their biological activities and mechanisms of action .

Propiedades

IUPAC Name |

1-phenyl-7-pyridin-4-yl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F6N5O2/c20-18(21,22)17(19(23,24)25)12-14(27-13(29-17)10-6-8-26-9-7-10)30(16(32)28-15(12)31)11-4-2-1-3-5-11/h1-9H,(H,27,29)(H,28,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMXIJXYMUGMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=NC=C4)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

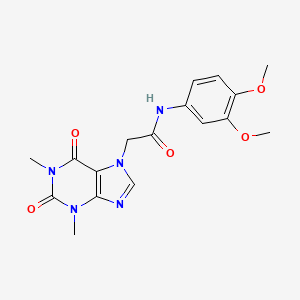

![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3440011.png)

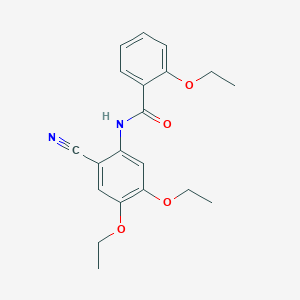

![methyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3440030.png)

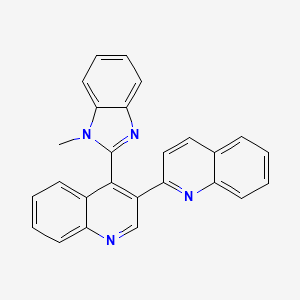

![dimethyl 1-cyclopropyl-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3440040.png)

![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440048.png)

![7-[chloro(difluoro)methyl]-N-(2-fluorobenzyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440056.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3440085.png)

![2-(trifluoromethyl)-3-(3,4,5-trimethoxybenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B3440113.png)

![5-(4-methoxyphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3440122.png)

![N-(5-chloro-2-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440124.png)

![ethyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3440131.png)